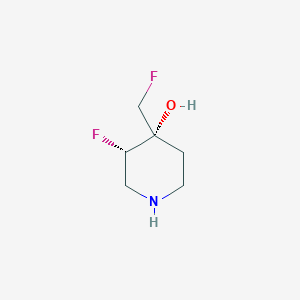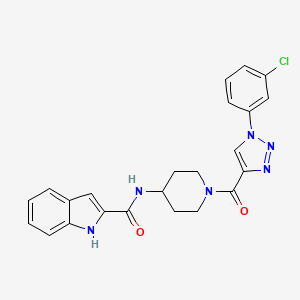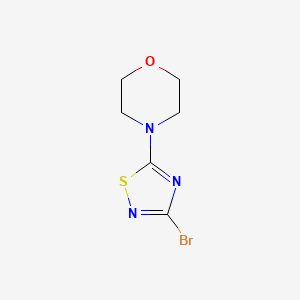
(E)-N-(2-cyclopentylpyrazol-3-yl)-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-cyclopentylpyrazol-3-yl)-2-phenylethenesulfonamide, also known as CP-544326, is a small molecule inhibitor that has been developed to target the cannabinoid receptor CB1. The CB1 receptor is a G protein-coupled receptor that is found in the central nervous system and is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood modulation. CP-544326 has been studied extensively for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.
Scientific Research Applications
COX-2 Inhibition and Anti-inflammatory Applications
One significant area of application is in the synthesis and evaluation of sulfonamide derivatives as COX-2 inhibitors. For example, a study on the synthesis and biological evaluation of the 1,5-diarylpyrazole class of COX-2 inhibitors identified compounds like celecoxib, which is in clinical trials for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997). These compounds have been highlighted for their potential in blocking COX-2 both in vitro and in vivo, showcasing their role in anti-inflammatory and pain management therapies.
Anticancer Activity
Another significant application is in anticancer research, where various sulfonamide derivatives have been synthesized and evaluated for their cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Some compounds have shown promising results as lead anticancer compounds due to their high potency-selectivity expression values (Gul et al., 2018). This research underscores the potential of sulfonamide derivatives in developing new anticancer drug candidates by targeting specific CA isoenzymes.
Enzyme Inhibition for Therapeutic Applications
The derivatives of "(E)-N-(2-cyclopentylpyrazol-3-yl)-2-phenylethenesulfonamide" have also been studied for their enzyme inhibitory properties, particularly against carbonic anhydrase (CA) isoenzymes, which play crucial roles in various physiological processes. Selective inhibition of these enzymes has implications for treating conditions like glaucoma, epilepsy, and certain types of cancer. Studies have identified compounds with significant inhibitory effects on CA isoenzymes, offering a pathway to novel therapeutic agents (Gul et al., 2017).
properties
IUPAC Name |
(E)-N-(2-cyclopentylpyrazol-3-yl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-22(21,13-11-14-6-2-1-3-7-14)18-16-10-12-17-19(16)15-8-4-5-9-15/h1-3,6-7,10-13,15,18H,4-5,8-9H2/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBWGUANUBRQHQ-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2C(=CC=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-benzyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2867284.png)

![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2867287.png)
![1-methyl-N~6~-(4-methylphenyl)-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2867288.png)
![Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylate](/img/structure/B2867290.png)


![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetic acid](/img/structure/B2867293.png)

![N-(4-ethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2867300.png)
![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide](/img/structure/B2867301.png)
![2-(4-chlorophenyl)-3-[1-(furan-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B2867302.png)
![Ethyl 4-[1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carbonyl]piperazine-1-carboxylate](/img/structure/B2867303.png)